molecular formula C16H19N5O2 B15116009 N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide

Cat. No.: B15116009
M. Wt: 313.35 g/mol
InChI Key: MSAURJXGRDXCLD-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridopyrimidine moiety, and a morpholine carboxamide group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-cyclopropyl-4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-10-18-13-8-17-5-4-12(13)15(19-10)21-6-7-23-14(9-21)16(22)20-11-2-3-11/h4-5,8,11,14H,2-3,6-7,9H2,1H3,(H,20,22)

InChI Key

MSAURJXGRDXCLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a pyridopyrimidine derivative with a morpholine carboxamide precursor. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. Additionally, quality control measures are implemented to ensure the consistency and safety of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is unique due to its specific combination of structural features, including the cyclopropyl group and morpholine carboxamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications .

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